5-(Difluoromethoxy)benzo[d]oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Difluoromethoxy)benzo[d]oxazol-2-amine is a chemical compound belonging to the class of benzo[d]oxazole derivatives. These compounds are known for their diverse pharmacological activities and are extensively used in medicinal chemistry. The presence of the difluoromethoxy group enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)benzo[d]oxazol-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of aromatic aldehydes and amines in the presence of catalysts such as palladium or copper. The reaction conditions often include refluxing in solvents like acetonitrile or dimethylformamide (DMF) for several hours to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)benzo[d]oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
5-(Difluoromethoxy)benzo[d]oxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential neuroprotective effects and ability to modulate biological pathways.
Medicine: Explored for its potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)benzo[d]oxazol-2-amine involves its interaction with specific molecular targets. It has been shown to modulate the Akt/GSK-3β/NF-κB signaling pathway, which plays a crucial role in cell survival and apoptosis. The compound promotes the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) while decreasing the expression of nuclear factor-κB (NF-κB). This leads to reduced neurotoxicity and increased cell viability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
5-(Difluoromethoxy)benzo[d]oxazol-2-amine stands out due to the presence of the difluoromethoxy group, which enhances its chemical stability and biological activity compared to other similar compounds. This unique structural feature makes it a valuable compound for various applications in medicinal chemistry and scientific research .
Properties
Molecular Formula |
C8H6F2N2O2 |
---|---|
Molecular Weight |
200.14 g/mol |
IUPAC Name |
5-(difluoromethoxy)-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C8H6F2N2O2/c9-7(10)13-4-1-2-6-5(3-4)12-8(11)14-6/h1-3,7H,(H2,11,12) |
InChI Key |
CWKQDORKEITNMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)F)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.